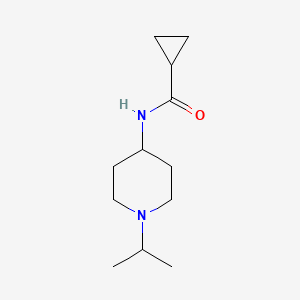
4-(3-iodobenzoyl)-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-iodobenzoyl)-2,6-dimethylmorpholine, also known as IDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. IDM is a derivative of morpholine and benzoyl chloride, and it has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
4-(3-iodobenzoyl)-2,6-dimethylmorpholine has shown potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Studies have shown that 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In addition, 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has also been shown to induce oxidative stress in cancer cells, which can contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
4-(3-iodobenzoyl)-2,6-dimethylmorpholine has been shown to have a low toxicity profile in vitro, with no significant cytotoxic effects on normal cells. However, further studies are needed to determine the potential side effects of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine in vivo. 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has also been shown to have a short half-life, which may limit its effectiveness as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for the development of anti-cancer drugs with fewer side effects. However, the short half-life of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine may limit its effectiveness in vivo, and further studies are needed to determine its pharmacokinetic properties.
Future Directions
There are several future directions for research on 4-(3-iodobenzoyl)-2,6-dimethylmorpholine. One area of interest is the development of analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine, which may lead to the identification of new targets for drug development. Additionally, further studies are needed to determine the potential side effects of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine in vivo, and to evaluate its effectiveness as a therapeutic agent in animal models of cancer.
Conclusion:
In conclusion, 4-(3-iodobenzoyl)-2,6-dimethylmorpholine is a synthetic compound with potential applications in the field of medicinal chemistry. Its unique chemical structure and cytotoxic effects on cancer cells make it a promising candidate for the development of anti-cancer drugs. However, further studies are needed to determine its pharmacokinetic properties and potential side effects in vivo. The future directions for research on 4-(3-iodobenzoyl)-2,6-dimethylmorpholine include the development of analogs with improved pharmacokinetic properties, investigation of its mechanism of action, and evaluation of its effectiveness as a therapeutic agent in animal models of cancer.
Synthesis Methods
4-(3-iodobenzoyl)-2,6-dimethylmorpholine can be synthesized through a multistep reaction process that involves the reaction of morpholine with benzoyl chloride, followed by the addition of iodine. The reaction yields 4-(3-iodobenzoyl)-2,6-dimethylmorpholine as a white solid, which can be purified through recrystallization. The synthesis method for 4-(3-iodobenzoyl)-2,6-dimethylmorpholine has been well-established, and the compound can be obtained in high yields with good purity.
properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-9-7-15(8-10(2)17-9)13(16)11-4-3-5-12(14)6-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICHHKKXAAKIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-iodo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178459.png)
![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)


![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)
